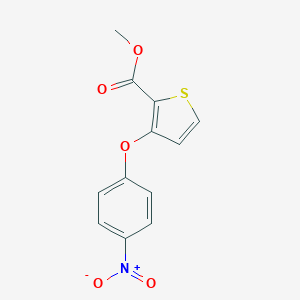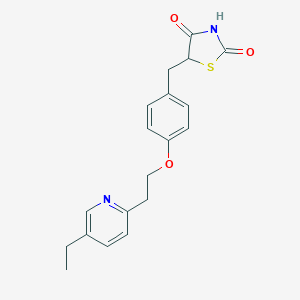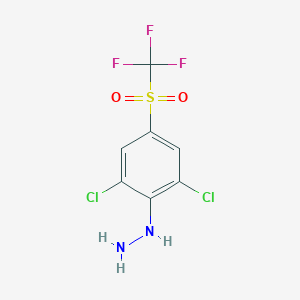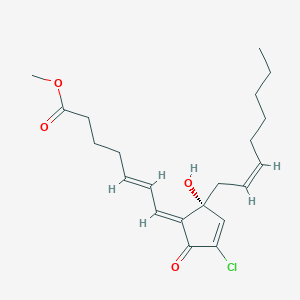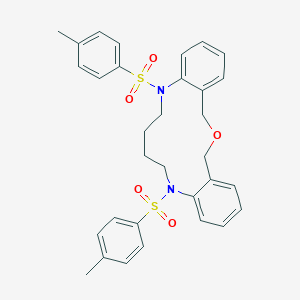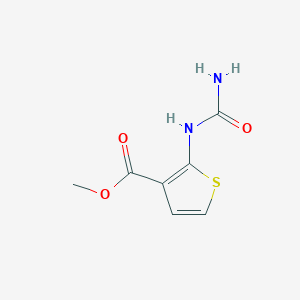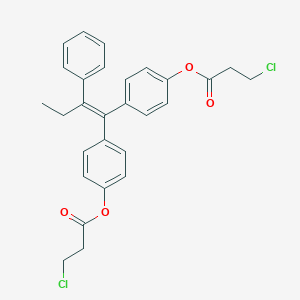
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene, commonly known as CPPOB, is a synthetic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. CPPOB belongs to the class of stilbene derivatives and has a unique molecular structure that makes it a promising candidate for use in medicinal chemistry, materials science, and other related areas.
作用機序
The mechanism of action of CPPOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CPPOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, CPPOB can induce cell cycle arrest and apoptosis in cancer cells.
生化学的および生理学的効果
CPPOB has been shown to exhibit a range of biochemical and physiological effects in various cell types. In cancer cells, CPPOB has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, the process by which new blood vessels form. Additionally, CPPOB has been shown to exhibit anti-inflammatory properties in certain cell types, which may have potential applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of using CPPOB in lab experiments is its unique molecular structure, which makes it a versatile building block for the synthesis of various organic materials. Additionally, CPPOB has been shown to exhibit potent anti-cancer properties, which may have potential applications in the development of new cancer treatments.
However, one limitation of using CPPOB in lab experiments is its relatively complex synthesis method, which requires specialized equipment and expertise. Additionally, the mechanism of action of CPPOB is not fully understood, which may limit its potential applications in certain fields of scientific research.
将来の方向性
There are several future directions for research involving CPPOB. One potential area of research is the development of new cancer treatments based on the anti-cancer properties of CPPOB. Additionally, CPPOB may have potential applications in the development of new materials with unique properties, such as organic electronics.
Another area of future research is the elucidation of the mechanism of action of CPPOB, which may lead to a better understanding of its biochemical and physiological effects. This, in turn, may lead to the development of new treatments for a range of diseases and disorders.
合成法
The synthesis of CPPOB involves a series of chemical reactions that require specialized equipment and expertise. One of the most commonly used methods for synthesizing CPPOB involves the reaction of 4-(3-chloropropionyloxy)phenylboronic acid with 1,1-dibromo-2-phenylbutane in the presence of a palladium catalyst. This reaction leads to the formation of CPPOB as a white crystalline solid.
科学的研究の応用
CPPOB has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, CPPOB has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, CPPOB has been studied for its potential use as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
In materials science, CPPOB has been used as a building block for the synthesis of various organic materials with unique properties. For example, CPPOB has been used as a precursor for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as solar cells and light-emitting diodes.
特性
CAS番号 |
110008-58-7 |
|---|---|
製品名 |
1,1-Bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene |
分子式 |
C28H26Cl2O4 |
分子量 |
497.4 g/mol |
IUPAC名 |
[4-[1-[4-(3-chloropropanoyloxy)phenyl]-2-phenylbut-1-enyl]phenyl] 3-chloropropanoate |
InChI |
InChI=1S/C28H26Cl2O4/c1-2-25(20-6-4-3-5-7-20)28(21-8-12-23(13-9-21)33-26(31)16-18-29)22-10-14-24(15-11-22)34-27(32)17-19-30/h3-15H,2,16-19H2,1H3 |
InChIキー |
MMPVLYZMHSBLKY-UHFFFAOYSA-N |
SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3 |
正規SMILES |
CCC(=C(C1=CC=C(C=C1)OC(=O)CCCl)C2=CC=C(C=C2)OC(=O)CCCl)C3=CC=CC=C3 |
その他のCAS番号 |
110008-58-7 |
同義語 |
1,1-BCPPBE 1,1-bis(4-(3-chloropropionyloxyphenyl))-2-phenylbut-1-ene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



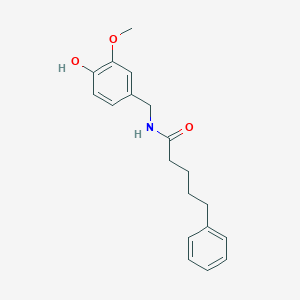
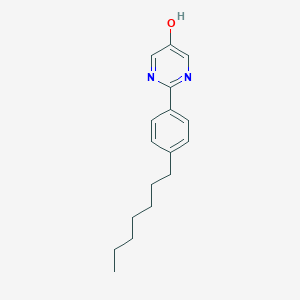
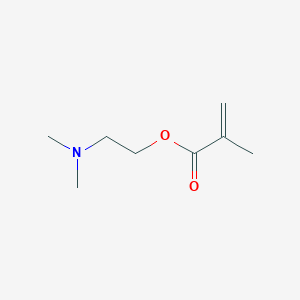
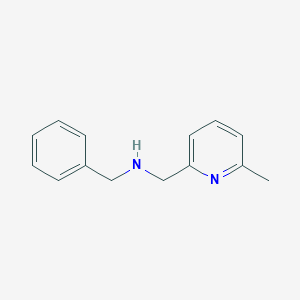
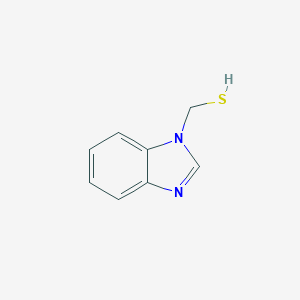
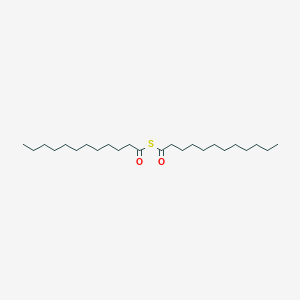
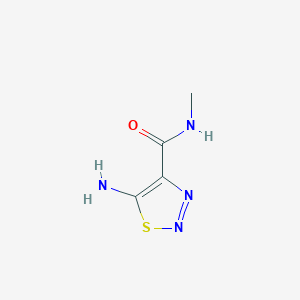
![1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine](/img/structure/B26382.png)
